molecular formula C18H26N2O4S B10969288 Tetrahydrofuran-2-yl{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}methanone

Tetrahydrofuran-2-yl{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10969288
M. Wt: 366.5 g/mol
InChI Key: XMKKUMHAEAXHNV-UHFFFAOYSA-N
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Description

TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines a tetrahydrofuran ring with a piperazine moiety and a sulfonyl group attached to a trimethylphenyl ring

Preparation Methods

The synthesis of TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.

    Synthesis of the Piperazine Moiety: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 2,4,5-trimethylbenzenesulfonyl chloride.

    Coupling of the Tetrahydrofuran and Piperazine Derivatives: The final step involves coupling the tetrahydrofuran ring with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the sulfonyl group, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group or the tetrahydrofuran ring.

Scientific Research Applications

TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine moiety can interact with receptor sites, potentially modulating receptor activity and leading to various biological effects.

Comparison with Similar Compounds

TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can be compared with similar compounds, such as:

By understanding the unique features and applications of TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C18H26N2O4S

Molecular Weight

366.5 g/mol

IUPAC Name

oxolan-2-yl-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C18H26N2O4S/c1-13-11-15(3)17(12-14(13)2)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h11-12,16H,4-10H2,1-3H3

InChI Key

XMKKUMHAEAXHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3)C

Origin of Product

United States

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